molecular formula C9H15NO3 B1428038 1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1249301-51-6

1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B1428038
CAS No.: 1249301-51-6
M. Wt: 185.22 g/mol
InChI Key: KHUJCPIZXYPAQU-UHFFFAOYSA-N
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Description

1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . This compound is characterized by its cyclopropane ring, which is substituted with a carboxylic acid group and a carbamoyl group containing a methyl and isopropyl moiety. It is primarily used in various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of 1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with isopropylamine and methyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity .

Comparison with Similar Compounds

1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopropane ring and a carbamoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)10(3)7(11)9(4-5-9)8(12)13/h6H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUJCPIZXYPAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
Reactant of Route 5
1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid

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